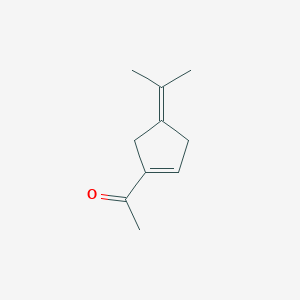![molecular formula C12H21NO4 B14624134 Diethyl 2-[(tert-butylamino)methylidene]propanedioate CAS No. 55274-89-0](/img/structure/B14624134.png)
Diethyl 2-[(tert-butylamino)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(tert-butylamino)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-[(tert-butylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. . The reaction proceeds through the formation of an enolate ion, which then reacts with tert-butylamine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(tert-butylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted products.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Alkyl halides and bases such as sodium ethoxide in ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Decarboxylation: Heating in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and monocarboxylic acids.
Applications De Recherche Scientifique
Diethyl 2-[(tert-butylamino)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-[(tert-butylamino)methylidene]propanedioate involves its reactivity as an enolate ion. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[(tert-butylamino)methylidene]propanedioate.
Dimethyl malonate: Similar structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: Another commonly used compound in organic synthesis with similar reactivity.
Uniqueness
This compound is unique due to its tert-butylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research areas .
Propriétés
Numéro CAS |
55274-89-0 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
diethyl 2-[(tert-butylamino)methylidene]propanedioate |
InChI |
InChI=1S/C12H21NO4/c1-6-16-10(14)9(11(15)17-7-2)8-13-12(3,4)5/h8,13H,6-7H2,1-5H3 |
Clé InChI |
BLWUJBOCRSJNMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


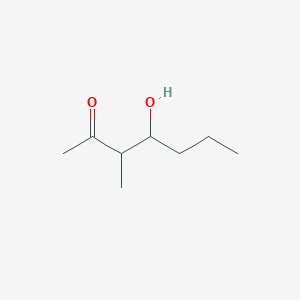
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

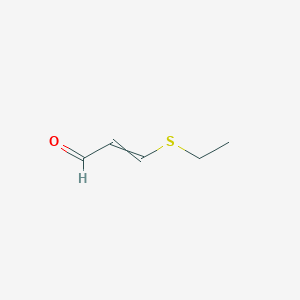
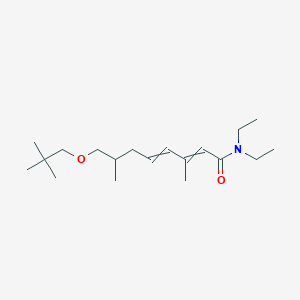


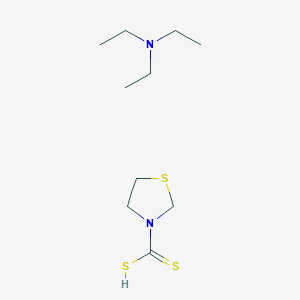
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
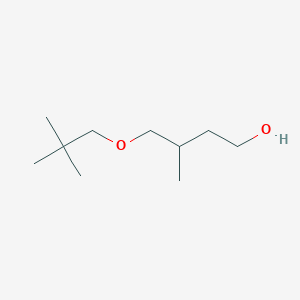
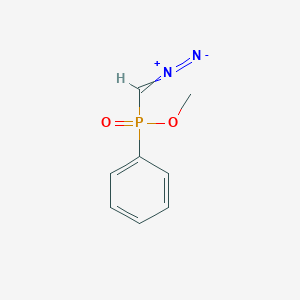
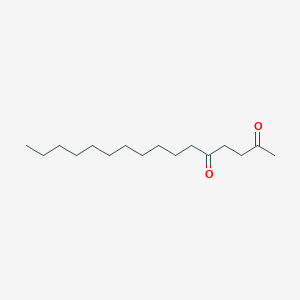
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
